REACTION_SMILES
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[Br:4][c:5]1[cH:6][cH:7][c:8]([I:15])[c:9]([CH2:11][C:12](=[O:13])[Cl:14])[cH:10]1.[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[CH3:1][NH:2][CH3:3].[CH3:22][CH2:23][O:24][CH2:25][CH3:26]>>[CH3:1][N:2]([CH3:3])[C:12]([CH2:11][c:9]1[c:8]([I:15])[cH:7][cH:6][c:5]([Br:4])[cH:10]1)=[O:13]
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Name
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O=C(Cl)Cc1cc(Br)ccc1I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1cc(Br)ccc1I
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Type
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product
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Smiles
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CN(C)C(=O)Cc1cc(Br)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |